molecular formula C9H20O3 B3046487 3-(3-Propoxypropoxy)propan-1-ol CAS No. 124881-34-1

3-(3-Propoxypropoxy)propan-1-ol

Cat. No.: B3046487
CAS No.: 124881-34-1
M. Wt: 176.25 g/mol
InChI Key: YUTGRHOAEOCWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Propoxypropoxy)propan-1-ol is a polyether alcohol characterized by a linear chain of propoxy groups terminating in a hydroxyl group. Its structure comprises two propoxy (C₃H₆O) units linked via ether bonds, with a terminal hydroxyl group (OH). This compound is likely utilized in industrial applications as a solvent or intermediate due to its ether-oxygen content, which enhances solubility in polar and nonpolar substances, and its hydroxyl group, which enables hydrogen bonding.

Properties

CAS No.

124881-34-1

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

3-(3-propoxypropoxy)propan-1-ol

InChI

InChI=1S/C9H20O3/c1-2-6-11-8-4-9-12-7-3-5-10/h10H,2-9H2,1H3

InChI Key

YUTGRHOAEOCWTD-UHFFFAOYSA-N

SMILES

CCCOCCCOCCCO

Canonical SMILES

CCCOCCCOCCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Ether vs. Methoxy Substitution : Methoxy-containing analogs (e.g., ) exhibit reduced hydrophilicity compared to purely propoxy/hydroxyl derivatives, impacting solvent properties.
  • Chain Length : Longer-chain polyethers (e.g., TPG , molecular weight 192.25) demonstrate higher boiling points and viscosity, making them suitable for specialized solvents.

Physical and Chemical Properties

Solubility and Boiling Points:

Compound Name Solubility Boiling Point (Predicted/Reported) Density (g/cm³)
3-(3-Propoxypropoxy)propan-1-ol Miscible in polar/nonpolar solvents (inferred) ~200–250°C (estimated) ~0.98–1.02 (estimated)
Tripropylene Glycol (TPG) Water-soluble, miscible with oils High (exact value unspecified) Not reported
3-(3-Aminopropoxy)propan-1-ol Water-miscible (amine-enhanced polarity) 248.5°C (predicted) 0.985 (predicted)

Key Trends:

  • Hydroxyl Group Impact : Terminal hydroxyl groups enhance water solubility (e.g., TPG ), while methoxy groups reduce it.
  • Amino Group Influence: The amine analog () has a higher boiling point due to hydrogen bonding, contrasting with purely ether-based compounds.

Key Insights:

  • Solvent Utility : Ether-alcohols like TPG and structural analogs are favored in coatings and inks due to balanced polarity .
  • Specialized Roles : Sulfur-containing analogs () and fragrance derivatives () highlight functional diversity despite structural similarities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.